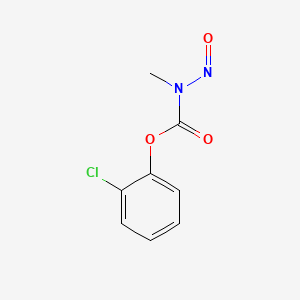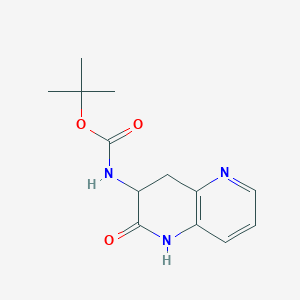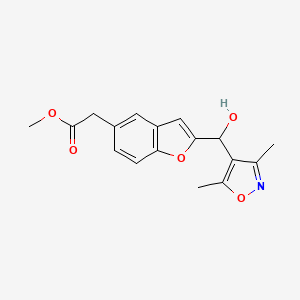
Agn-PC-0NI8AE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI8AE is a chemical compound with a molecular mass of 273.3276 daltons . It is a member of the silver-nanoparticle family, known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of Agn-PC-0NI8AE involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to reduce silver ions to form nanoparticles.
Wet Chemical Method: This method uses chemical reducing agents to convert silver ions into nanoparticles.
Polyol Method: This involves the reduction of silver ions in a polyol medium, often using ethylene glycol as both the solvent and reducing agent.
Analyse Chemischer Reaktionen
Agn-PC-0NI8AE undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Halogenating Agents: Chlorine, bromine.
Major products formed from these reactions include various silver compounds and nanoparticles with different morphologies and properties .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI8AE has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and diagnostics due to its unique optical properties.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of flexible electronics, sensors, and conductive inks.
Wirkmechanismus
The mechanism by which Agn-PC-0NI8AE exerts its effects involves several molecular targets and pathways. It primarily interacts with cellular membranes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This interaction can disrupt cellular functions and lead to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0NI8AE can be compared with other similar compounds, such as:
Silver Pentazolate (AgN5): Known for its high energy density and stability under high pressure.
Silver Nanoparticles (AgNPs): Widely used in various applications due to their excellent conductivity and antimicrobial properties.
Silver Azide (AgN3): Used as a primary explosive with excellent initiation performance.
This compound stands out due to its unique combination of properties, including high reactivity, stability, and versatility in various applications .
Eigenschaften
CAS-Nummer |
339561-56-7 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
6-(1,2-dimethylindol-3-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H19NO3/c1-11-16(14(18)9-5-6-10-15(19)20)12-7-3-4-8-13(12)17(11)2/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UAECHRGUUGZABV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


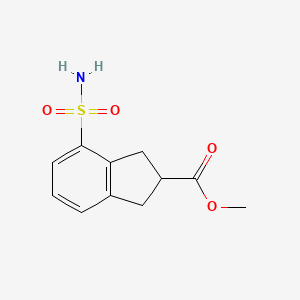
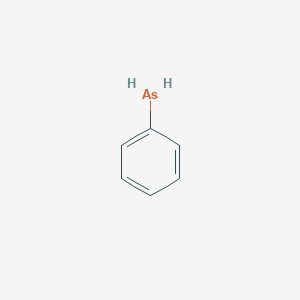


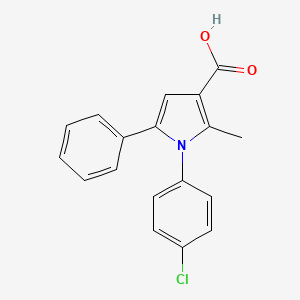
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
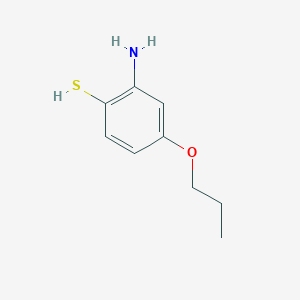
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
